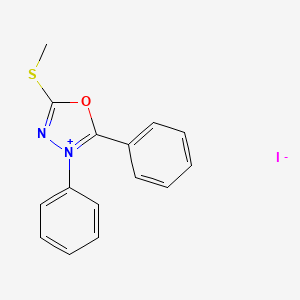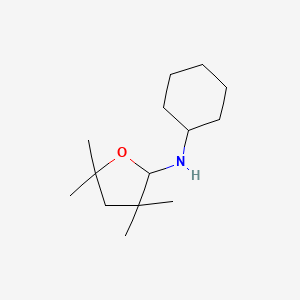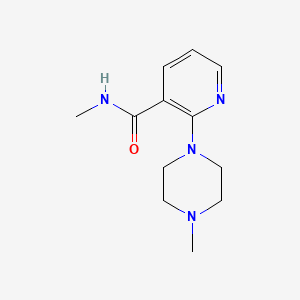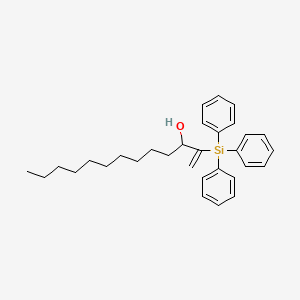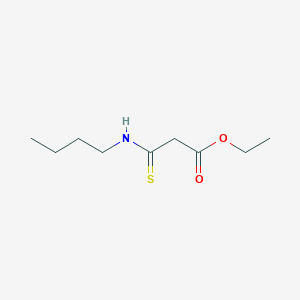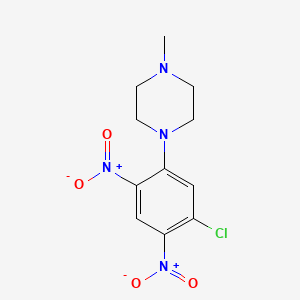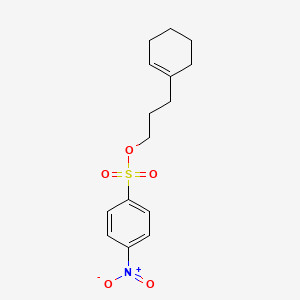
Ethene;ethenyl acetate;ethenyl(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;ethenyl acetate;ethenyl(trimethoxy)silane is a compound that combines the properties of ethene, ethenyl acetate, and ethenyl(trimethoxy)silane. Ethene, also known as ethylene, is a simple hydrocarbon with the formula C2H4. Ethenyl acetate, commonly known as vinyl acetate, is an organic compound with the formula C4H6O2. Ethenyl(trimethoxy)silane, also known as vinyltrimethoxysilane, is an organosilicon compound with the formula C5H12O3Si. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ethene (Ethylene): Ethene is primarily produced by the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 750-950°C) in the presence of steam, resulting in the formation of ethene and other by-products.
Ethenyl Acetate (Vinyl Acetate): Ethenyl acetate is synthesized by the reaction of ethene with acetic acid in the presence of a palladium catalyst. The reaction is typically carried out at elevated temperatures and pressures.
Ethenyl(trimethoxy)silane (Vinyltrimethoxysilane): This compound is produced by the reaction of trimethoxysilane with ethene in the presence of a catalyst. The reaction conditions include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods:
Ethene: Industrial production of ethene involves large-scale steam cracking units where hydrocarbons are processed to produce ethene along with other valuable by-products.
Ethenyl Acetate: The industrial production of ethenyl acetate involves the use of continuous reactors where ethene and acetic acid are reacted in the presence of a palladium catalyst.
Ethenyl(trimethoxy)silane: The production of ethenyl(trimethoxy)silane is carried out in specialized reactors where trimethoxysilane and ethene are reacted under controlled conditions to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethene can undergo oxidation to form ethylene oxide, a valuable intermediate in the production of various chemicals. Ethenyl acetate can be oxidized to form acetic acid and acetaldehyde.
Reduction: Ethenyl acetate can be reduced to form ethanol and acetic acid.
Substitution: Ethenyl(trimethoxy)silane can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used. The reactions are carried out under controlled conditions to ensure selective reduction.
Substitution: Substitution reactions involve the use of nucleophiles such as amines, alcohols, and thiols. The reactions are carried out under mild to moderate conditions.
Major Products Formed:
Oxidation of Ethene: Ethylene oxide.
Oxidation of Ethenyl Acetate: Acetic acid and acetaldehyde.
Reduction of Ethenyl Acetate: Ethanol and acetic acid.
Substitution of Ethenyl(trimethoxy)silane: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethene;ethenyl acetate;ethenyl(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers. It is also used as a precursor in the synthesis of various organosilicon compounds.
Biology: Utilized in the study of cell signaling and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the production of coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion of organic polymers to inorganic surfaces.
Mecanismo De Acción
The mechanism of action of ethene;ethenyl acetate;ethenyl(trimethoxy)silane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The ethene moiety can participate in polymerization reactions, while the ethenyl acetate and ethenyl(trimethoxy)silane moieties can undergo hydrolysis and condensation reactions. These reactions result in the formation of cross-linked networks and polymers with enhanced mechanical and chemical properties.
Comparación Con Compuestos Similares
Ethyl Acetate: An ester with the formula C4H8O2, used as a solvent in various applications.
Trimethoxyvinylsilane: An organosilicon compound similar to ethenyl(trimethoxy)silane, used as a coupling agent and cross-linking agent.
Vinyl Acetate: Similar to ethenyl acetate, used in the production of polyvinyl acetate and other polymers.
Uniqueness: Ethene;ethenyl acetate;ethenyl(trimethoxy)silane is unique due to the combination of ethene, ethenyl acetate, and ethenyl(trimethoxy)silane moieties in a single compound. This combination imparts a range of chemical reactivity and versatility, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
52660-91-0 |
|---|---|
Fórmula molecular |
C11H22O5Si |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
ethene;ethenyl acetate;ethenyl(trimethoxy)silane |
InChI |
InChI=1S/C5H12O3Si.C4H6O2.C2H4/c1-5-9(6-2,7-3)8-4;1-3-6-4(2)5;1-2/h5H,1H2,2-4H3;3H,1H2,2H3;1-2H2 |
Clave InChI |
WZGIGBVUSIRNTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.CO[Si](C=C)(OC)OC.C=C |
Números CAS relacionados |
52660-91-0 107719-49-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


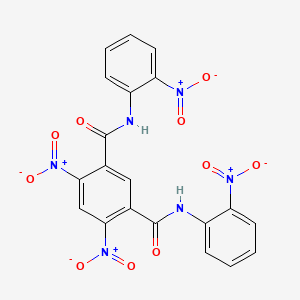

![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

